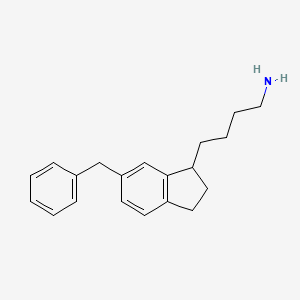

![molecular formula C23H13F12N5O2 B12570406 N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea} CAS No. 192578-10-2](/img/structure/B12570406.png)

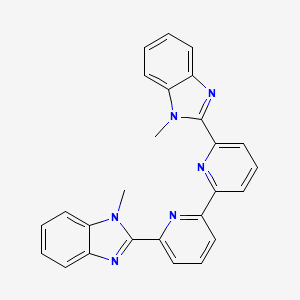

N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

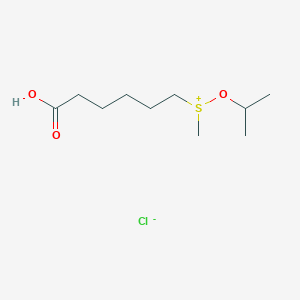

N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo es un compuesto que ha generado un interés significativo en el campo de la química debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de grupos de piridina y urea, que contribuyen a su comportamiento químico distintivo.

Métodos De Preparación

La síntesis de N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo típicamente implica la reacción de la piridina-2,6-diamina con el isocianato de 3,5-bis(trifluorometil)fenilo. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un solvente como el diclorometano, a temperatura ambiente. El producto resultante se purifica entonces mediante recristalización o cromatografía para obtener el compuesto deseado con alta pureza .

Análisis De Reacciones Químicas

N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo experimenta varias reacciones químicas, incluidas:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de piridina o fenilo se reemplazan por otros sustituyentes.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo implica su capacidad para interactuar con objetivos moleculares específicos a través del enlace de hidrógeno y la coordinación con iones metálicos. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos. La estructura del compuesto le permite encajar en sitios de unión específicos, influyendo así en la función de las moléculas diana .

Comparación Con Compuestos Similares

N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo se puede comparar con otros compuestos similares, tales como:

N,N'-Bis{N'-fenilurea} de piridina-2,6-diilo: Carece de los grupos trifluorometilo, lo que da como resultado diferentes propiedades químicas y físicas.

N,N'-Bis{N'-[3,5-dimetilfenil]urea} de piridina-2,6-diilo: Contiene grupos metilo en lugar de grupos trifluorometilo, lo que lleva a variaciones en la reactividad y las aplicaciones.

La presencia de grupos trifluorometilo en N,N'-Bis{N'-[3,5-bis(trifluorometil)fenil]urea} de piridina-2,6-diilo mejora sus propiedades de extracción de electrones, haciéndolo más reactivo en ciertas reacciones químicas y más efectivo en aplicaciones específicas.

Propiedades

Número CAS |

192578-10-2 |

|---|---|

Fórmula molecular |

C23H13F12N5O2 |

Peso molecular |

619.4 g/mol |

Nombre IUPAC |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[6-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]pyridin-2-yl]urea |

InChI |

InChI=1S/C23H13F12N5O2/c24-20(25,26)10-4-11(21(27,28)29)7-14(6-10)36-18(41)39-16-2-1-3-17(38-16)40-19(42)37-15-8-12(22(30,31)32)5-13(9-15)23(33,34)35/h1-9H,(H4,36,37,38,39,40,41,42) |

Clave InChI |

WAKCYEXBIRVINR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)

![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)